Anticonvulsant Potency: cis-2,3-PDA Is ~12–30× More Potent Than cis-2,4-PDA in the DBA/2 Mouse Audiogenic Seizure Model
In a direct head-to-head comparison, cis-2,3-piperidine dicarboxylic acid (the active species derived from the hydrochloride salt) demonstrated significantly greater anticonvulsant potency than cis-2,4-PDA in the DBA/2 mouse model of sound-induced seizures. Intraventricular administration of cis-2,3-PDA at 0.017–0.045 μmol provided seizure protection, while cis-2,4-PDA required 0.57–1.68 μmol to achieve protection, representing a 12–30-fold potency advantage [1].
| Evidence Dimension | Effective intraventricular dose for anticonvulsant protection |
|---|---|
| Target Compound Data | cis-2,3-PDA: 0.017–0.045 μmol (i.c.v.) |
| Comparator Or Baseline | cis-2,4-PDA: 0.57–1.68 μmol (i.c.v.) |
| Quantified Difference | cis-2,3-PDA is approximately 12–30 times more potent than cis-2,4-PDA |
| Conditions | DBA/2 mice, sound-induced seizure model, intracerebroventricular administration (Croucher et al., 1984) |
Why This Matters
For epilepsy research programs requiring a potent anticonvulsant PDA, cis-2,3-PDA HCl provides substantially higher efficacy at lower doses than the 2,4-isomer, reducing compound usage and cost per experiment.
- [1] Croucher MJ, Meldrum BS, Collins JF. Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Neuropharmacology. 1984 Apr;23(4):467-72. doi:10.1016/0028-3908(84)90257-0. PMID:6728132. View Source
